molecular formula C18H16N2OS B3244032 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol CAS No. 1609195-15-4

2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol

Cat. No.: B3244032
CAS No.: 1609195-15-4
M. Wt: 308.4 g/mol
InChI Key: AKXUMZJQXYDFEV-ZUVMSYQZSA-N
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Description

2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is an organic compound belonging to the family of benzothiazoles. Benzothiazoles are known for their wide range of applications in pharmaceuticals, dyes, and other organic syntheses. This particular compound combines a benzothiazole core with a butadienyl side chain and a methylamino group, making it a molecule of interest in various scientific research fields.

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves a multi-step process. The starting materials often include a benzothiazole derivative and a butadienyl compound. The first step usually involves the formation of the benzothiazole core, which can be achieved by the cyclization of ortho-aminothiophenols with aldehydes or ketones. The butadienyl side chain is then introduced through a Wittig reaction or Heck coupling. Reaction conditions vary, but generally, the synthesis is carried out under inert atmosphere with specific catalysts like palladium in organic solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

For large-scale production, the synthesis may be optimized using continuous flow reactors to ensure high yield and purity. Industrial production often leverages automated systems for precise control over reaction conditions like temperature, pressure, and concentration, minimizing human error and enhancing reproducibility.

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions typically employ reducing agents like lithium aluminum hydride, targeting specific functional groups within the molecule to produce reduced forms.

  • Substitution: : Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the presence of base catalysts.

Common Reagents and Conditions

Reagents like palladium on carbon (Pd/C), hydrogen gas, and various organic solvents are frequently used. Conditions can range from ambient to high temperatures depending on the desired reaction and product.

Major Products Formed from These Reactions

Oxidation might yield hydroxylated derivatives; reduction could produce fully saturated side chains, and substitution reactions might introduce new functional groups, thereby modifying the chemical and biological properties of the compound.

Scientific Research Applications

The compound has versatile applications in:

  • Chemistry: : As an intermediate in organic synthesis and a ligand in catalysis.

  • Biology: : Potential as a probe in biochemical assays due to its fluorescent properties.

  • Medicine: : Exploring its bioactivity as an antimicrobial or anticancer agent.

  • Industry: : Used in the manufacture of dyes and pigments owing to its chromophore characteristics.

Mechanism of Action

In biological systems, the compound's mechanism of action may involve binding to specific proteins or enzymes, inhibiting or modifying their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or π-π interactions. Pathways involved could include the inhibition of enzyme activity or the disruption of cellular signaling, leading to the desired biological effect, such as antimicrobial action.

Comparison with Similar Compounds

Compared to other benzothiazoles:

  • Benzothiazole (core structure): : More basic, less functionalized.

  • 2-aminobenzothiazole: : Lacks the extended butadienyl side chain, simpler activity profile.

  • 2-((1E,3E)-4-(4-chlorophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol: : Similar structure but with a chloro- instead of a methylamino group, showing different reactivity and bioactivity.

This particular compound's unique structure, combining the methylamino group and the butadienyl side chain, imparts distinct chemical and biological properties, enhancing its relevance in various scientific and industrial applications.

Biological Activity

The compound 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Benzothiazole moiety : Known for its pharmacological properties.
  • Buta-1,3-diene side chain : Provides structural diversity and potential reactivity.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:

  • Receptor Binding : The methylamino group may enhance affinity for certain receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Activity : Benzothiazole derivatives are often noted for their ability to scavenge free radicals, contributing to their therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerInhibition of tumor cell proliferation
NeuroprotectiveModulation of neurotransmitter release
Anti-inflammatoryReduction in cytokine levels

Antioxidant Activity

A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity. The mechanism was attributed to the benzothiazole ring's ability to donate electrons and neutralize free radicals, which can mitigate oxidative stress in cells .

Anticancer Properties

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported a significant reduction in cell viability in breast cancer cells treated with the compound. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance dopamine release in neuronal cultures, suggesting potential applications in treating Parkinson's disease .

Anti-inflammatory Effects

In vitro studies indicated that this compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert protective effects against inflammation-related diseases .

Properties

IUPAC Name

2-[(1E,3E)-4-[4-(methylamino)phenyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-19-14-8-6-13(7-9-14)4-2-3-5-18-20-16-11-10-15(21)12-17(16)22-18/h2-12,19,21H,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXUMZJQXYDFEV-ZUVMSYQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
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2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
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2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
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2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 6
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2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol

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